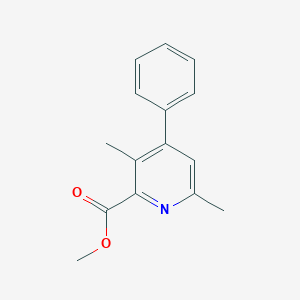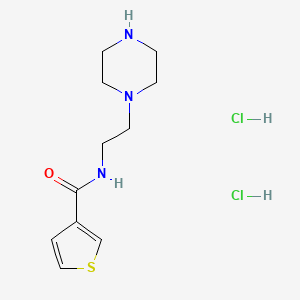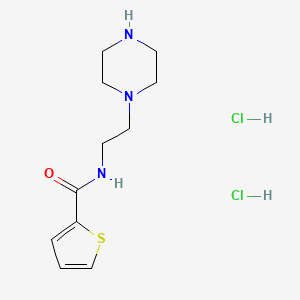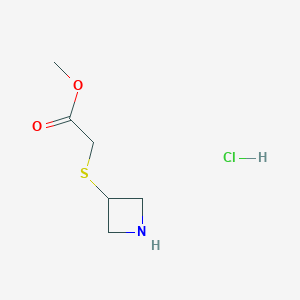
Methyl 3,6-dimethyl-4-phenylpicolinate
Vue d'ensemble
Description
“Methyl 3,6-dimethyl-4-phenylpicolinate” is a chemical compound with the molecular formula C15H15NO2 . It is also known as “3,6-Dimethyl-4-phenyl-2-Pyridinecarboxylic Acid Methyl Ester” and "2-Pyridinecarboxylic acid, 3,6-dimethyl-4-phenyl-, methyl ester" .
Molecular Structure Analysis
The molecular structure of “Methyl 3,6-dimethyl-4-phenylpicolinate” consists of 15 carbon atoms, 15 hydrogen atoms, and 2 oxygen atoms . The molecular weight of this compound is 241.29 .Applications De Recherche Scientifique
DNA Binding and Biological Activity
Research on platinum(II) complexes containing methylated derivatives of 1,10-phenanthroline (phen) explores the relationship between molecular structure and biological activity. These studies demonstrate that methylation significantly influences the cytotoxic activities of these compounds against cancer cell lines, highlighting the potential application of methylated phen derivatives in developing anticancer drugs (Brodie, Collins, & Aldrich-Wright, 2004).
Odorless Oxidation Processes
In the field of green chemistry, methylated compounds have been developed as efficient and odorless substitutes for traditional oxidation reagents. This innovation represents an advancement in making chemical processes more environmentally friendly and less disruptive in laboratory settings (Nishide, Patra, Matoba, Shanmugasundaram, & Node, 2004).
Methylation of Heterocycles
Studies on the methylation of 3-phenyl-1,2,4-triazolin-5-one and its derivatives explore the product distributions resulting from methylation with different agents. These investigations contribute to understanding how methylation influences the properties of heterocyclic compounds, which is crucial for designing pharmaceuticals and materials with specific functions (Kubota & Uda, 1976).
Photophysical Investigations
Research on rhenium(I)Cl(CO)3(phenanthroline) complexes, including methylated phen derivatives, characterizes their electronic states and photophysical properties. This work is significant for developing materials with potential applications in light-emitting devices and as photosensitizers in solar energy conversion (Striplin & Crosby, 2001).
Propriétés
IUPAC Name |
methyl 3,6-dimethyl-4-phenylpyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-10-9-13(12-7-5-4-6-8-12)11(2)14(16-10)15(17)18-3/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHNTNOHYAANAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)C(=O)OC)C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,6-dimethyl-4-phenylpicolinate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-([(2,6-Dichlorophenyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1431152.png)
![Methyl 2-([2-(piperidin-2-YL)ethyl]sulfanyl)acetate hydrochloride](/img/structure/B1431153.png)
![4,6-Dimethyl-2-{[2-(piperidin-2-yl)ethyl]sulfanyl}pyrimidine hydrochloride](/img/structure/B1431154.png)


![2-[(Propane-2-sulfonyl)methyl]pyrrolidine hydrochloride](/img/structure/B1431160.png)

![Methyl 2-[(pyrrolidin-2-ylmethyl)sulfanyl]acetate hydrochloride](/img/structure/B1431166.png)
![4-([(1-Methyl-1H-imidazol-2-YL)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1431167.png)
![4-[(4-Nitrobenzyl)oxy]piperidine hydrochloride](/img/structure/B1431168.png)
![3-[(Propane-2-sulfonyl)methyl]piperidine hydrochloride](/img/structure/B1431169.png)
![2-[2-(Propane-2-sulfonyl)ethyl]piperidine hydrochloride](/img/structure/B1431170.png)
![4-[(4-Methoxyphenyl)sulfonyl]cyclohexan-1-amine hydrochloride](/img/structure/B1431171.png)
![4-[(4-Methylphenyl)sulfonyl]cyclohexan-1-amine hydrochloride](/img/structure/B1431172.png)